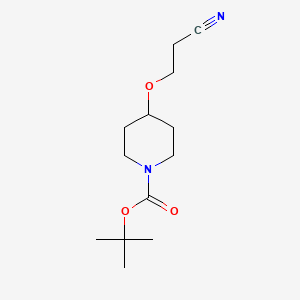

Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position and a 2-cyanoethoxy substituent at the 4-position. The tert-butyl group is widely employed in organic synthesis to protect amines, enabling selective reactivity in subsequent transformations . The 2-cyanoethoxy moiety introduces a nitrile functional group, which enhances polarity and serves as a versatile handle for further derivatization, such as click chemistry or nucleophilic substitutions .

This compound is synthesized via alkylation or substitution reactions, often involving intermediates like tert-butyl 4-hydroxypiperidine-1-carboxylate. For example, analogous compounds are prepared using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group , followed by functionalization at the 4-position.

Applications of this compound likely span medicinal chemistry, particularly in the synthesis of kinase inhibitors or bioactive molecules requiring nitrile functionality for target binding .

Properties

IUPAC Name |

tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-6,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKFQHPGFASCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-cyanoethanol. The reaction is usually carried out under basic conditions, such as the presence of a base like triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or nitriles.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic properties.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules. The tert-butyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The nitrile group in the target compound is electron-withdrawing, increasing electrophilicity at adjacent positions compared to alkyl or hydroxyl substituents. This enhances reactivity in nucleophilic additions or cyclizations .

- Solubility: The cyanoethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to hydrophobic alkyl chains .

Physicochemical and Spectroscopic Properties

NMR Data Comparison:

*Inferred from analogs; nitrile carbons typically appear at 115–120 ppm in ¹³C NMR .

Mass Spectrometry:

- The target compound’s HRMS would show a molecular ion peak at m/z 268.3 ([M+H]⁺), consistent with C₁₃H₂₁N₂O₃ .

Biological Activity

Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 206989-61-9

The compound features a piperidine ring substituted with a tert-butyl group and a cyanoethoxy moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- NLRP3 Inflammasome Inhibition : Recent studies have indicated that derivatives of this compound can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. In vitro assays demonstrated that compounds derived from piperidine structures could significantly reduce IL-1β release and pyroptotic cell death in macrophages .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Anti-inflammatory : By inhibiting the NLRP3 inflammasome, the compound may reduce inflammation associated with various diseases.

- Antimicrobial : Its structural characteristics suggest it may disrupt bacterial cell walls or interfere with bacterial metabolism, leading to antimicrobial effects.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of this compound against the NLRP3 inflammasome:

- Cell Line Used : THP-1 cells differentiated into macrophages.

- Stimuli : Cells were stimulated with LPS and ATP to activate the NLRP3 inflammasome.

- Concentration Tested : Compounds were tested at a fixed concentration of 10 µM.

The results indicated a significant decrease in pyroptosis and IL-1β release compared to control groups. The data from these experiments are summarized in Table 1 below:

| Compound | Pyroptosis % Decrease | IL-1β Release % Inhibition |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 45 | 50 |

| Compound B | 60 | 70 |

| Compound C | 75 | 85 |

Safety Profile

Further investigations into the cytotoxicity of this compound revealed that at concentrations up to 100 µM, the compound exhibited minimal cytotoxic effects on THP-1 cells, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the 2-cyanoethoxy group can be introduced via alkylation of a piperidine precursor using 2-cyanoethyl bromide or similar reagents under basic conditions (e.g., NaH or K₂CO₃). The tert-butyl carbamate (Boc) protecting group is often retained during synthesis to enhance stability and facilitate purification . Reaction optimization may include solvent selection (e.g., DMF or THF) and temperature control (0–50°C) to minimize side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions on the piperidine ring and verify Boc-group integrity .

- Mass spectrometry (HRMS or LC-MS) to validate molecular weight and purity.

- HPLC (with UV detection) to assess chemical purity (>95% by area normalization) .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation using programs like SHELXL .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are limited, analogous tert-butyl piperidine derivatives require:

- Use of PPE (gloves, lab coat, safety goggles).

- Handling in a fume hood to avoid inhalation of fine particles.

- Storage at room temperature in airtight containers, protected from moisture and light .

- Immediate decontamination of spills with ethanol/water mixtures and inert absorbents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

Systematic optimization includes:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve nucleophilic substitution rates, while toluene reduces byproduct formation in coupling reactions .

- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts for cross-coupling steps .

- Temperature gradients : Lower temperatures (0–10°C) suppress thermal degradation of the cyanoethoxy group.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected ¹H NMR splitting patterns) require:

- Multi-technique validation : Cross-checking with 2D NMR (COSY, HSQC) to confirm proton-proton correlations and heteronuclear couplings .

- Computational modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data.

- Crystallographic analysis : Single-crystal X-ray diffraction (using SHELX programs) for unambiguous structural assignment .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

SAR studies involve:

- Derivatization : Modifying the cyanoethoxy group (e.g., replacing with alkoxy or aryloxy groups) to assess impact on target binding .

- Boc-group removal : Deprotection under acidic conditions (HCl/dioxane) to generate free piperidine intermediates for biological assays .

- Pharmacophore mapping : Molecular docking studies to identify key interactions with enzymes/receptors (e.g., kinase inhibition assays) .

- In vitro screening : Testing against disease-relevant cell lines to correlate structural modifications with efficacy .

Data Contradiction and Reproducibility

Q. How can inconsistent yields in scaled-up synthesis be addressed?

Scale-up challenges often arise from:

- Heat dissipation inefficiencies : Use jacketed reactors with precise temperature control .

- Purification losses : Optimize column chromatography (e.g., gradient elution on silica gel) or switch to recrystallization using EtOAc/hexane mixtures .

- Batch variability : Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to identify critical process parameters .

Safety and Compliance

Q. What regulatory guidelines apply to the use of this compound in preclinical studies?

Compliance with:

- GHS Classification : While not explicitly classified, assume acute toxicity (Category 4) and handle per CLP regulations .

- Waste disposal : Follow local regulations for organic solvents and halogenated byproducts (if generated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.